molecular formula C15H13BrN2O4 B4113162 N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide

N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide

Cat. No.: B4113162
M. Wt: 365.18 g/mol
InChI Key: PGEQWOMXYYSWDJ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a phenoxy group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide typically involves a multi-step process. One common method starts with the bromination of 4-nitrophenol to produce 2-bromo-4-nitrophenol. This intermediate is then reacted with phenoxypropanoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenoxy group can be oxidized to form phenolic derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like sodium hydroxide.

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, and solvents like acetone or water.

Major Products Formed

    Substitution: Formation of N-(2-substituted-4-nitrophenyl)-2-phenoxypropanamide derivatives.

    Reduction: Formation of N-(2-bromo-4-aminophenyl)-2-phenoxypropanamide.

    Oxidation: Formation of phenolic derivatives of the original compound.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the activity of enzymes and proteins. The phenoxy group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 4-Bromo-2-nitrophenol
  • 2-Chloro-4-nitrophenol
  • 4-Nitrophenol

Uniqueness

N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical modifications, while the phenoxypropanamide moiety provides a distinct structural framework for interactions with biological targets. This makes the compound a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-8-7-11(18(20)21)9-13(14)16/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEQWOMXYYSWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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